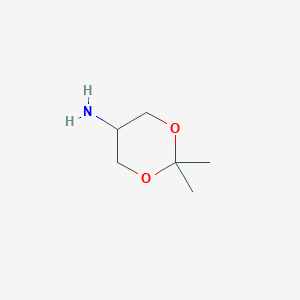

2,2-Dimethyl-1,3-dioxan-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1,3-dioxan-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2)8-3-5(7)4-9-6/h5H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLFBRNPQMLXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472030 | |

| Record name | 2,2-dimethyl-1,3-dioxan-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40137-24-4 | |

| Record name | 2,2-Dimethyl-1,3-dioxan-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40137-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-dimethyl-1,3-dioxan-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3-dioxan-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-1,3-dioxan-5-amine (CAS 40137-24-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethyl-1,3-dioxan-5-amine, a key building block in medicinal chemistry and drug development. The document covers its chemical and physical properties, synthesis, reactivity, applications, and safety protocols, presenting quantitative data in structured tables and detailing experimental methodologies.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a dioxane ring with a gem-dimethyl group and an amine substituent. This structure makes it a valuable intermediate for synthesizing more complex molecules.

| Property | Value | Source |

| CAS Number | 40137-24-4 | [1][2] |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Physical Form | Solid, Semi-Solid, Liquid, or Lump | |

| Purity | Typically ≥95% | |

| InChI Key | ADLFBRNPQMLXTQ-UHFFFAOYSA-N | [1] |

| SMILES | NC1COC(C)(C)OC1 | [1][2] |

| Topological Polar Surface Area (TPSA) | 44.48 Ų | [1] |

| Consensus Log Po/w | 0.34 | [1] |

| Water Solubility (Log S) | -0.37 (ESOL method) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reductive amination of its ketone precursor, 2,2-dimethyl-1,3-dioxan-5-one. The synthesis of this precursor is well-documented.

Synthesis of Precursor: 2,2-Dimethyl-1,3-dioxan-5-one

A common route to the ketone precursor starts from tris(hydroxymethyl)aminomethane. The process involves two main steps: protection of the diol functionality and subsequent oxidative cleavage.[3]

Step 1: Synthesis of 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane

-

Reaction Setup: To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).[3]

-

Reaction Execution: Stir the mixture at room temperature for 22 hours.[3]

-

Work-up: Dilute the reaction mixture with ethyl acetate and neutralize it by adding triethylamine. Remove the solvent under reduced pressure.[3]

-

Purification: Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate; 5:1) to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid (20.9 g, 78% yield).[3]

Step 2: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

-

Reaction Setup: Dissolve the intermediate from Step 1 (10.2 g, 62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (KH₂PO₄, 8.51 g, 621 mmol).[3]

-

Reaction Execution: Add an aqueous solution of sodium periodate (NaIO₄) (0.5 M, 125 mL, 63 mmol) dropwise over 3 hours at 0 °C. After the addition, stir the mixture for 1 hour at room temperature.[3]

-

Work-up: Extract the product with dichloromethane. Wash the organic layer sequentially with 5% aqueous sodium thiosulfate and brine, then dry over anhydrous sodium sulfate.[3]

-

Purification: Remove the solvent by concentration under reduced pressure to afford 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil (7.35 g, 91% yield).[3] The structure can be confirmed by ¹H NMR.[3]

Synthesis workflow for 2,2-dimethyl-1,3-dioxan-5-one.

Synthesis of this compound (General Protocol)

The conversion of the ketone to the target amine is typically achieved via reductive amination.

-

Reaction Setup: Dissolve 2,2-dimethyl-1,3-dioxan-5-one in a suitable solvent such as methanol or dichloromethane. Add a source of ammonia (e.g., ammonium acetate, ammonia in methanol).

-

Imine Formation: Stir the mixture at room temperature to allow for the formation of the intermediate imine.

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the mixture.

-

Reaction Execution: Continue stirring at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Quench the reaction carefully with water or a dilute acid. Basify the mixture with an aqueous base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield this compound.

Spectroscopic Data

| Compound | Method | Data | Source |

| 2,2-Dimethyl-1,3-dioxan-5-one | ¹H NMR (400 MHz, CDCl₃) | δ 4.15 (s, 4H), 1.45 (s, 6H) | [3] |

| 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane | ¹H NMR (400 MHz, CDCl₃) | δ 3.80 (d, J = 12.0 Hz, 2H), 3.60 (d, J = 12.0 Hz, 2H), 3.53 (s, 2H), 2.61 (s, 2H), 1.45 (s, 3H), 1.41 (s, 3H) | [3] |

Reactivity and Applications in Drug Development

The primary amine group of this compound makes it a versatile nucleophile for constructing larger, more complex molecules. Its main application lies in medicinal chemistry.

-

MEK Inhibitors: It is a crucial reactant in the preparation of potent and selective MEK allosteric site inhibitors, such as TAK-733, which are investigated for cancer treatment.[2]

-

Sigma (σ) Receptor Ligands: The 1,3-dioxane scaffold is used to develop ligands for σ₁ receptors, which are targets for treating neuropathic pain.[4]

-

Anti-Inflammatory Agents: Derivatives created by reacting the amine with amino acids have shown significant anti-inflammatory activities in preclinical models.[5]

The general workflow involves using the amine as a scaffold or building block, upon which other functionalities are added to achieve desired pharmacological activity.

Role as a building block in multi-step drug synthesis.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified with GHS07 pictograms, indicating it can be an irritant.[2]

| Safety Information | Details | Source |

| Signal Word | Warning | [1] |

| GHS Pictogram | GHS07 (Exclamation mark) | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][6] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. Store in a dry, well-ventilated place in a tightly closed container. | [6] |

Conclusion

This compound (CAS 40137-24-4) is a valuable heterocyclic building block with significant applications in the synthesis of pharmacologically active compounds, most notably in the development of kinase inhibitors for oncology. Its synthesis from readily available starting materials, combined with the reactivity of its primary amine, ensures its continued importance in the field of drug discovery and development. Strict adherence to safety protocols is necessary when handling this compound.

References

- 1. 40137-24-4 | this compound | Other Aliphatic Heterocycles | Ambeed.com [ambeed.com]

- 2. This compound | 40137-24-4 [chemicalbook.com]

- 3. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure | MDPI [mdpi.com]

- 5. N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids: their synthesis, anti-inflammatory evaluation and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS No. 40137-24-4 Specifications | Ambeed [ambeed.com]

A Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-1,3-dioxan-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-Dimethyl-1,3-dioxan-5-amine. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

Compound Identity and Structure

This compound is an organic compound featuring a dioxane ring substituted with two methyl groups and an amine group. Its structure makes it a valuable building block in organic synthesis.

-

IUPAC Name: this compound

-

Canonical SMILES: CC1(OCC(CO1)N)C

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 131.17 g/mol | Calculated |

| Physical Form | Solid, Semi-Solid, Liquid, or Lump | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Codes | P261, P305+P351+P338 | [1] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of amines are crucial for ensuring data accuracy and reproducibility. Below are generalized methodologies for key parameters.

3.1. Determination of Melting Point

The melting point of a solid amine can be determined using a digital melting point apparatus.

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

3.2. Determination of Boiling Point

For liquid amines, the boiling point can be determined by distillation.

-

The liquid sample is placed in a distillation flask with a few boiling chips.

-

A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

The flask is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point.

3.3. Determination of pKa

The acid dissociation constant (pKa) of an amine can be determined by potentiometric titration.

-

A known concentration of the amine is dissolved in water.

-

A standard solution of a strong acid (e.g., HCl) is gradually added to the amine solution.

-

The pH of the solution is measured after each addition of the acid using a calibrated pH meter.

-

A titration curve is generated by plotting the pH against the volume of acid added.

-

The pKa is determined from the pH at the half-equivalence point. The pKa values for aliphatic amines typically range from 10.6 to 10.7[4].

3.4. Determination of logP (Octanol-Water Partition Coefficient)

The logP value, a measure of lipophilicity, can be determined using the shake-flask method.

-

A known amount of the amine is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken until equilibrium is reached.

-

The phases are separated, and the concentration of the amine in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthetic Pathway and Biological Relevance

This compound serves as a key reactant in the synthesis of potent and selective MEK (mitogen-activated protein kinase kinase) allosteric site inhibitors, such as TAK-733, which are investigated for cancer treatment[2].

Caption: Synthetic workflow for a MEK inhibitor.

The development of MEK inhibitors is significant due to their role in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.

References

Spectroscopic Profile of 2,2-Dimethyl-1,3-dioxan-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2,2-Dimethyl-1,3-dioxan-5-amine. Due to a lack of publicly available experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its functional groups—a primary amine and a cyclic acetal. Detailed, generalized experimental protocols for obtaining such spectra are provided to guide researchers in their analytical endeavors. This guide aims to serve as a foundational resource for the characterization of this compound and related compounds in a research and drug development context.

Introduction

This compound is a heterocyclic compound incorporating a primary amine, a functional group of significant interest in medicinal chemistry for its role in molecular interactions and synthetic utility. The rigid 1,3-dioxane ring, a cyclic acetal, provides a defined stereochemical scaffold. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules in any research or development pipeline. This document collates the expected spectroscopic data and provides standardized methodologies for their acquisition.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~2.5 - 3.5 | Multiplet | 1H | CH-NH₂ | Position can vary based on solvent and concentration. |

| ~3.5 - 4.5 | Multiplet | 4H | O-CH₂ | Diastereotopic protons of the dioxane ring may exhibit complex splitting. |

| ~1.5 - 2.5 | Broad Singlet | 2H | NH₂ | Chemical shift is highly variable and depends on solvent, concentration, and temperature. Signal may disappear upon D₂O exchange.[1][2][3] |

| ~1.3 - 1.5 | Singlet | 6H | C(CH₃)₂ | Two distinct singlets may be observed if the methyl groups are diastereotopic. |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~95 - 105 | C(CH₃)₂ | Quaternary carbon of the acetal. |

| ~60 - 70 | O-CH₂ | Carbons of the dioxane ring adjacent to oxygen. |

| ~40 - 50 | CH-NH₂ | Carbon bearing the amine group. |

| ~20 - 30 | C(CH₃)₂ | Methyl group carbons. |

Note: ¹³C NMR chemical shifts for carbons adjacent to the amine nitrogen are typically deshielded by about 20 ppm compared to their alkane analogs.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| 3400 - 3250 | N-H Stretch | Medium, Sharp | Primary amines typically show two bands in this region (symmetric and asymmetric stretching).[1][4][5][6] |

| 2950 - 2850 | C-H Stretch | Strong | Aliphatic C-H stretching. |

| 1650 - 1580 | N-H Bend | Medium | Characteristic scissoring vibration of a primary amine.[5] |

| 1250 - 1020 | C-N Stretch | Medium-Weak | Aliphatic amine C-N stretching.[5] |

| 1200 - 1000 | C-O Stretch | Strong | Acetal C-O stretching vibrations. |

| 910 - 665 | N-H Wag | Broad, Strong | Out-of-plane bending for primary amines.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 131 | [M]⁺ | Molecular ion. As per the Nitrogen Rule, an odd molecular weight is expected for a compound with one nitrogen atom.[1][2] |

| 116 | [M-CH₃]⁺ | Loss of a methyl group. |

| 101 | [M-2CH₃]⁺ | Loss of both methyl groups. |

| 86 | [M-CH₃-NH₂]⁺ | Subsequent loss of the amine group from the [M-CH₃]⁺ fragment. |

| 72 | α-cleavage fragment | Fragmentation of the C-C bond adjacent to the nitrogen.[1] |

| 30 | [CH₂NH₂]⁺ | A common fragment for primary amines resulting from β-cleavage.[7] |

Note: The fragmentation of amines is often dominated by α-cleavage, where the bond between the carbon adjacent to the nitrogen and another carbon is broken, leading to a resonance-stabilized cation.[8][9][10]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid or liquid amine sample like this compound.

NMR Spectroscopy Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR, and 50-100 mg for ¹³C NMR.[11]

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the sample is soluble.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[12] Gentle vortexing or sonication may be required.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard Addition (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity before data acquisition.

IR Spectroscopy Sample Preparation

-

For a Liquid Sample (Neat):

-

Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top, spreading the liquid into a thin film.

-

Mount the plates in the spectrometer's sample holder for analysis.

-

-

For a Solid Sample (KBr Pellet):

-

Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the spectrometer's sample holder for analysis.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile liquids or solids, a direct insertion probe or a gas chromatography (GC) inlet can be used.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The data is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow and Logical Relationships

The general workflow for the spectroscopic analysis of a chemical compound involves a series of logical steps from sample preparation to data interpretation and final structural confirmation.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data remains to be published, the predicted NMR, IR, and MS characteristics, along with the detailed experimental protocols, offer a valuable starting point for researchers. The provided workflow illustrates the logical progression from sample preparation to structural elucidation, emphasizing the synergistic role of different spectroscopic techniques in modern chemical analysis. It is recommended that any experimentally obtained data be carefully compared with these predicted values to ensure accurate structural assignment.

References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. organomation.com [organomation.com]

An In-depth Technical Guide on the Solubility and Stability of 2,2-Dimethyl-1,3-dioxan-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of 2,2-Dimethyl-1,3-dioxan-5-amine. Due to the limited availability of specific experimental data for this compound, this guide integrates information from structurally related molecules and established principles of organic chemistry to offer valuable insights for its handling, formulation, and analysis. This document outlines experimental protocols for determining precise quantitative data and discusses potential degradation pathways under various stress conditions.

Introduction

This compound is a heterocyclic compound incorporating both an amine functional group and a ketal within a six-membered ring. This unique combination of functionalities suggests its potential as a versatile building block in medicinal chemistry and drug development. An understanding of its solubility and stability is paramount for its effective utilization in synthesis, formulation, and for ensuring the quality and safety of any resulting active pharmaceutical ingredients (APIs). This guide aims to provide a foundational understanding of these properties and to equip researchers with the necessary methodologies to conduct further specific investigations.

Chemical and Physical Properties

| Property | Value/Description | Source |

| Chemical Structure |  | PubChem |

| CAS Number | 40137-24-4 | |

| Molecular Formula | C₆H₁₃NO₂ | |

| Molecular Weight | 131.17 g/mol | |

| Physical Form | Solid or Semi-Solid or Liquid or Lump | Sigma-Aldrich |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | Sigma-Aldrich |

Solubility Profile

Predicted Qualitative Solubility

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Miscible | The amine group can participate in hydrogen bonding with protic solvents. A structurally similar compound, (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, is reported to be highly soluble in water and miscible with methanol and ethanol. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Moderate to High | The polarity of the molecule should allow for favorable dipole-dipole interactions with these solvents. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

Experimental Protocol for Quantitative Solubility Determination

A reliable method for determining the quantitative solubility of this compound is the shake-flask method, followed by a suitable analytical quantification technique such as UPLC-MS/MS.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a set period to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm).

-

Dilute the filtered sample with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated UPLC-MS/MS method.

-

Prepare a calibration curve using standards of known concentrations of this compound.

-

Determine the concentration of the analyte in the diluted samples by interpolating from the calibration curve.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

-

Stability Profile and Degradation Pathways

The stability of this compound is influenced by the presence of both the amine and the 1,3-dioxane (ketal) functionalities. 1,3-Dioxanes are known to be generally stable under neutral and basic conditions but are labile to acid-catalyzed hydrolysis.[1] Amines, on the other hand, can be susceptible to oxidation and thermal degradation.

Predicted Stability

| Condition | Predicted Stability | Potential Degradation Pathways |

| Acidic (Aqueous) | Unstable | Hydrolysis of the ketal to form acetone and 2-amino-1,3-propanediol. |

| Neutral (Aqueous) | Likely Stable | Minimal degradation expected. |

| Basic (Aqueous) | Stable | The 1,3-dioxane ring is generally stable to basic conditions. |

| Oxidative | Potentially Unstable | Oxidation of the amine group. |

| Thermal | Potentially Unstable | Ring opening or other decomposition pathways at elevated temperatures. |

| Photolytic | To be determined | The molecule lacks a significant chromophore, suggesting some stability, but experimental data is required. |

Predicted Degradation Pathways

4.2.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the 1,3-dioxane ring is expected to undergo hydrolysis. The generally accepted mechanism for acid-catalyzed ketal hydrolysis involves protonation of one of the ether oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes further to the corresponding ketone and diol.[2]

Caption: Predicted pathway for acid-catalyzed hydrolysis.

4.2.2. Oxidative Degradation

The primary amine group is a potential site for oxidative degradation. Common oxidative pathways for amines can lead to the formation of nitroso, nitro, or other oxidized species. The specific products will depend on the oxidizing agent and reaction conditions.

Caption: Potential oxidative degradation pathways of the amine group.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH).

4.3.1. General Workflow

Caption: General workflow for forced degradation studies.

4.3.2. Specific Stress Conditions

-

Acidic Hydrolysis:

-

Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Add an equal volume of 0.1 M HCl.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

-

-

Basic Hydrolysis:

-

Dissolve the compound in a suitable solvent.

-

Add an equal volume of 0.1 M NaOH.

-

Incubate at an elevated temperature (e.g., 60°C) for a defined period.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3% H₂O₂).

-

Keep the solution at room temperature and protected from light for a defined period.

-

At each time point, withdraw an aliquot and dilute for analysis.

-

-

Thermal Degradation:

-

Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

-

At defined time points, remove a sample, dissolve it in a suitable solvent, and analyze.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample protected from light.

-

At defined time points, analyze both the exposed and control samples.

-

Analytical Methodologies

A robust and validated analytical method is crucial for both solubility and stability studies. Due to the polar nature of this compound and its potential degradation products, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended analytical technique.

Key aspects of the analytical method include:

-

Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is likely to be effective for the protonation of the amine group. Multiple Reaction Monitoring (MRM) should be used for sensitive and selective quantification of the parent compound and its potential degradation products.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not extensively documented, a strong predictive understanding can be derived from its chemical structure and the behavior of analogous compounds. It is anticipated to be highly soluble in polar protic solvents and susceptible to degradation under acidic and oxidative conditions. The experimental protocols outlined in this guide provide a clear path for researchers to generate the specific, quantitative data required for their applications. A thorough understanding of these properties will be critical for the successful development of this promising chemical entity in the fields of pharmaceutical research and beyond.

References

An In-depth Technical Guide on Structural Analogs and Derivatives of 2,2-Dimethyl-1,3-dioxan-5-amine as MEK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2,2-dimethyl-1,3-dioxan-5-amine, with a particular focus on their development as potent and selective allosteric inhibitors of MEK (Mitogen-activated protein kinase kinase). The core structure of this compound has proven to be a valuable building block in the synthesis of a novel class of MEK inhibitors, exemplified by the clinical candidate TAK-733. This document details the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds. It also provides experimental protocols for key synthetic steps and biological assays, along with visualizations of the relevant signaling pathway and synthetic workflows to aid in the understanding and future development of this important class of therapeutic agents.

Introduction

The RAS-RAF-MEK-ERK signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in RAS or BRAF genes, is a hallmark of a significant percentage of human cancers.[2][3] As a central node in this cascade, MEK represents a key therapeutic target for the development of anticancer agents.[1][4]

The discovery of this compound as a key reactant has led to the development of a novel series of 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones as potent and selective allosteric MEK inhibitors.[5] This scaffold, present in the clinical candidate TAK-733, highlights the importance of the this compound moiety in achieving high affinity and selectivity for the MEK protein. This guide will explore the structural modifications of this core and their impact on biological activity.

The RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a well-elucidated signaling cascade initiated by the activation of cell surface receptors, leading to the sequential phosphorylation and activation of RAS, RAF, MEK, and finally ERK.[2][6] Activated ERK then translocates to the nucleus to regulate gene expression, promoting cell proliferation and survival.[6] Allosteric inhibitors of MEK bind to a pocket adjacent to the ATP-binding site, preventing the conformational changes required for MEK activation by RAF and its subsequent phosphorylation of ERK.

Synthesis of this compound Derivatives

The synthesis of the pyrido[2,3-d]pyrimidine core of MEK inhibitors like TAK-733 generally involves the condensation of a substituted aminopyrimidine with a derivative of this compound. The amine itself can be prepared from its corresponding ketone, 2,2-dimethyl-1,3-dioxan-5-one. The general synthetic approach allows for the introduction of diversity at multiple points, facilitating the exploration of structure-activity relationships.

Structure-Activity Relationships (SAR)

The development of the 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione series has been guided by extensive structure-based drug design.[5] The this compound moiety plays a crucial role in orienting the molecule within the allosteric binding pocket of MEK. Modifications to this group, as well as to the phenylamino and pyrimidine portions of the molecule, have been explored to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Quantitative Data for Selected MEK Inhibitors

| Compound | R1 | R2 | MEK1 IC50 (nM) |

| 1 | H | H | >1000 |

| 2 | Cl | H | 150 |

| 3 | F | H | 80 |

| 4 (TAK-733) | I | OMe | 3.2 |

| 5 | Br | OMe | 5.1 |

| 6 | I | OH | 10.2 |

Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and may not reflect a single, directly comparable study.

The SAR studies indicate that substitution on the phenylamino ring is critical for potency. Halogen substitutions, particularly iodine at the R1 position, combined with a methoxy group at the R2 position, as seen in TAK-733, result in a significant increase in inhibitory activity.[5]

Experimental Protocols

General Synthesis of 5-Phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones

This protocol is a general representation based on synthetic routes for analogous pyridopyrimidine structures.[7][8]

Step 1: Condensation

To a solution of a substituted 2,6-diaminopyrimidin-4(3H)-one (1 equivalent) in a suitable solvent such as glacial acetic acid, is added 2,2-dimethyl-1,3-dioxan-5-one (1.2 equivalents). The mixture is heated to reflux for 4-6 hours. After cooling, the resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried to yield the intermediate.

Step 2: Cyclization and Aromatization

The intermediate from Step 1 is suspended in a high-boiling point solvent like diphenyl ether and heated to 250 °C for 1-2 hours. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the mixture is cooled to room temperature, and the product is precipitated by the addition of a non-polar solvent like hexane. The solid is collected by filtration, washed, and purified by column chromatography.

Step 3: N-Alkylation/Arylation

The product from Step 2 can be further modified. For example, N-alkylation at the pyridine nitrogen can be achieved by reacting with an appropriate alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

MEK1 Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against MEK1.

Materials:

-

Recombinant active MEK1 enzyme

-

Biotinylated ERK1 (inactive substrate)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds dissolved in DMSO

-

Detection reagents (e.g., HTRF® KinEASE™-STK S1 kit from Cisbio)

Procedure:

-

Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

-

In a 384-well plate, add the diluted test compounds, MEK1 enzyme, and biotinylated ERK1 substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents (streptavidin-XL665 and a phosphospecific antibody labeled with Eu3+-cryptate).

-

Incubate for 60 minutes at room temperature to allow for binding.

-

Read the plate on a compatible HTRF reader, measuring the emission at 665 nm and 620 nm.

-

The ratio of the two emission signals is calculated and used to determine the amount of phosphorylated ERK1.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The structural framework of this compound has been instrumental in the design and synthesis of a promising new class of allosteric MEK inhibitors. The pyrido[2,3-d]pyrimidine derivatives, including the clinical candidate TAK-733, demonstrate the potential of this scaffold in achieving high potency and selectivity. The detailed structure-activity relationships and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating the development of the next generation of MEK inhibitors with improved therapeutic profiles. Further exploration of this chemical space may lead to the discovery of even more effective treatments for cancers driven by the RAS-RAF-MEK-ERK pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. jocpr.com [jocpr.com]

- 8. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Dimethyl-1,3-dioxan-5-amine: Safety, Handling, and Applications

This technical guide provides a comprehensive overview of the safety, handling, and essential applications of 2,2-Dimethyl-1,3-dioxan-5-amine (CAS No: 40137-24-4), a key building block in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development who work with this compound.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₆H₁₃NO₂.[1][2] Its structure features a dioxane ring with two methyl groups at the 2-position and an amine group at the 5-position. While detailed experimental data for all physical properties are not consistently available across public sources, the following table summarizes key identifiers and reported characteristics.

| Property | Value | Source(s) |

| CAS Number | 40137-24-4 | [1] |

| Molecular Formula | C₆H₁₃NO₂ | [1][2] |

| Molecular Weight | 131.17 g/mol | [3] |

| Physical Form | Solid, Semi-Solid, Liquid, or Lump | [1] |

| Purity | Typically ≥95% | [1][3][4] |

| InChI Key | ADLFBRNPQMLXTQ-UHFFFAOYSA-N | [1] |

Safety and Hazard Information

Understanding the hazards associated with this compound is critical for its safe handling in a laboratory setting. The compound is classified as an irritant.[5]

GHS Hazard Classification

| Hazard Class | Hazard Statement | Pictogram | Signal Word | Source(s) |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [1] |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [1] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning | [1] |

First Aid Measures

Prompt and appropriate first aid is essential in the event of accidental exposure. The following procedures are recommended.

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention immediately. | [6] |

| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation occurs, get medical advice/attention. | [7] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. | [6][7] |

| Ingestion | If swallowed, wash out mouth with water, provided the person is conscious. Do NOT induce vomiting. Call a physician or poison control center immediately. | [6] |

Handling and Storage Protocols

Adherence to proper handling and storage protocols is paramount to ensure laboratory safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended.

| PPE Type | Specification | Source(s) |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [8] |

| Skin Protection | Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use. Wear a lab coat or other protective clothing. | [6][8] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a government-approved respirator may be necessary. | [6][8] |

Safe Handling Practices

-

Engineering Controls : Handle in a well-ventilated place, preferably within a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.

-

Procedural Controls : Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or dust. Wash hands thoroughly after handling.[6] Keep containers tightly closed when not in use.[3]

-

General Hygiene : Do not eat, drink, or smoke in areas where chemicals are handled.[9]

Storage Conditions

Store in a cool, dry, and well-ventilated area.[3][8] Keep the container tightly closed and in an upright position to prevent leakage. The recommended storage temperature is between 2-8°C, under an inert atmosphere, and protected from light.[1][3]

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving this compound. These should be adapted to specific experimental needs and performed in accordance with institutional safety guidelines.

Weighing and Dissolving the Compound

Caption: Workflow for weighing and dissolving this compound.

-

Preparation : Before starting, ensure you are wearing the appropriate PPE (lab coat, chemical-resistant gloves, and safety goggles).[8] Confirm that the chemical fume hood is functioning correctly. Gather all necessary equipment, including a spatula, weigh boat, the desired solvent, and appropriate glassware.

-

Weighing : Place a clean weigh boat on an analytical balance and tare it. Carefully transfer the desired amount of this compound from its storage container to the weigh boat using a clean spatula. Record the precise mass.

-

Dissolving : Transfer the weighed compound into the reaction or storage vessel. Add the appropriate solvent. Mix the solution by stirring or sonicating until the solid is completely dissolved. Keep the vessel covered to prevent vapor release.

Spill Cleanup Protocol

In the event of a spill, prompt and safe cleanup is essential. The following protocol is for minor laboratory spills (less than 500 ml) and should only be undertaken by trained personnel with the correct equipment.[10] For large spills, evacuate the area and contact your institution's emergency response team.[11]

Caption: Emergency spill cleanup workflow for this compound.

-

Alert and Evacuate : Immediately alert others in the vicinity.[11] If the spill is large or involves volatile substances, evacuate the immediate area.

-

Assess and Prepare : Identify the spilled chemical and consult its SDS.[7] Ensure you have the appropriate PPE and a spill kit with a neutral, inert absorbent material (such as vermiculite or sand).[11]

-

Contain and Absorb : If safe to do so, create a dike around the spill with absorbent material to prevent it from spreading.[10] Gently cover the spill with more absorbent material, working from the outside in.[12]

-

Collect Waste : Once the liquid is fully absorbed, use spark-proof scoops or tongs to collect the material.[10] Place the contaminated absorbent and any other contaminated items (e.g., gloves) into a heavy-duty polyethylene bag or a designated hazardous waste container.[12]

-

Decontaminate : Clean the spill area with soap and water.[11]

-

Dispose : Seal and label the waste container according to your institution's hazardous waste disposal procedures.[13]

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.[13] Dispose of this waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[6][9]

Application in Drug Development

This compound serves as a valuable building block in the synthesis of complex pharmaceutical molecules. Notably, it is used as a reactant in the preparation of potent and selective MEK (mitogen-activated protein kinase kinase) inhibitors.[4] One such example is its role in the synthesis of TAK-733, an allosteric MEK inhibitor investigated for cancer treatment.[4]

The dioxane moiety in this compound often serves as a protected form of a diol, which can be deprotected under specific conditions in a synthetic route. The amine group provides a key functional handle for building out the molecular structure.

Caption: Role of this compound in MEK inhibitor synthesis.

This guide provides essential safety and handling information for this compound. Researchers should always consult the most current Safety Data Sheet and their institution's specific safety protocols before commencing work with this or any other chemical.

References

- 1. This compound | 40137-24-4 [sigmaaldrich.com]

- 2. CAS NO. 40137-24-4 | this compound | C6H13NO2 [localpharmaguide.com]

- 3. CAS No. 40137-24-4 Specifications | Ambeed [ambeed.com]

- 4. This compound | 40137-24-4 [chemicalbook.com]

- 5. 40137-24-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. capotchem.com [capotchem.com]

- 7. westlab.com [westlab.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. ccny.cuny.edu [ccny.cuny.edu]

- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 12. ehs.utk.edu [ehs.utk.edu]

- 13. needle.tube [needle.tube]

Synthesis and Characterization of 2,2-Dimethyl-1,3-dioxan-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-Dimethyl-1,3-dioxan-5-amine, a key building block in the development of targeted therapeutics. This document details the synthetic pathway from commercially available starting materials, outlines experimental protocols for its preparation and characterization, and discusses its application in the synthesis of MEK inhibitors, crucial components in oncology research.

Introduction

This compound (CAS No. 40137-24-4) is a heterocyclic amine that serves as a valuable intermediate in medicinal chemistry. Its rigid dioxane core and the presence of a primary amine functionality make it an attractive scaffold for the synthesis of complex molecules with specific stereochemical requirements. A notable application of this compound is as a reactant in the preparation of potent and selective MEK allosteric site inhibitors, such as TAK-733, for the treatment of cancer.[1] This guide will focus on a two-step synthesis beginning with the formation of the precursor, 2,2-dimethyl-1,3-dioxan-5-one, followed by its conversion to the target amine via reductive amination.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process, starting from the readily available tris(hydroxylmethyl)aminomethane. The overall synthetic scheme is presented below.

References

Purity and Analysis of 2,2-Dimethyl-1,3-dioxan-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,3-dioxan-5-amine is a heterocyclic organic compound with the CAS Number 40137-24-4 and the molecular formula C₆H₁₃NO₂. It serves as a valuable building block in medicinal chemistry and drug discovery. Notably, it is a key reactant in the synthesis of potent and selective MEK inhibitors, such as TAK-733, for potential cancer treatment.[1] Given its role in the development of therapeutic agents, ensuring the purity and thorough characterization of this amine is of paramount importance.

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound, along with a plausible synthetic route and potential impurity profile. Detailed experimental protocols and data interpretation are presented to assist researchers in establishing robust quality control procedures.

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Potential Impurities

A likely and efficient synthetic pathway to this compound involves a two-step process starting from a readily available precursor, followed by reductive amination.

References

Analysis of 2,2-Dimethyl-1,3-dioxan-5-amine in MEK Inhibition: A Technical Review of Publicly Available Data

Executive Summary

A comprehensive review of scientific literature, patent databases, and chemical registries was conducted to elucidate the mechanism of action of 2,2-Dimethyl-1,3-dioxan-5-amine as a MEK (Mitogen-activated protein kinase kinase) inhibitor. The investigation revealed no publicly available data to support the classification of this compound as a MEK inhibitor. The compound is commercially available as a chemical entity, but its biological activity, particularly in the context of kinase inhibition, is not documented in accessible scientific literature or patents.

This technical guide will, therefore, provide a detailed overview of the established mechanisms of MEK inhibition by well-characterized compounds. This will serve as a foundational document for researchers, scientists, and drug development professionals interested in the broader field of MEK-targeted therapies. The principles, experimental protocols, and signaling pathways described herein are fundamental to the study of any potential MEK inhibitor.

The Role of MEK in Cellular Signaling: The RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, often through mutations in RAS or BRAF genes, is a hallmark of many human cancers.

MEK1 and MEK2 are dual-specificity protein kinases that act as central nodes in this pathway. They are activated through phosphorylation by RAF kinases (A-RAF, B-RAF, C-RAF) and, in turn, phosphorylate and activate their only known substrates, ERK1 and ERK2. Activated ERK then translocates to the nucleus to phosphorylate a multitude of transcription factors, leading to changes in gene expression that drive cellular responses. The central and highly specific role of MEK makes it an attractive target for therapeutic intervention.

Mechanism of Action of Known MEK Inhibitors

The vast majority of clinically advanced MEK inhibitors are allosteric, non-ATP-competitive inhibitors . This is a key feature that distinguishes them from many other kinase inhibitors and contributes to their high specificity.

Instead of binding to the highly conserved ATP-binding pocket, these inhibitors bind to a unique, adjacent allosteric site. This binding event locks the MEK protein in an inactive conformation, preventing its phosphorylation by RAF and its subsequent kinase activity towards ERK. This allosteric mechanism has two major advantages:

-

High Specificity: The allosteric binding pocket of MEK1/2 is not conserved among other kinases, leading to a highly selective inhibition profile with fewer off-target effects.

-

Efficacy: These inhibitors do not have to compete with the high intracellular concentrations of ATP, which can be a challenge for ATP-competitive inhibitors.

Quantitative Data for Representative MEK Inhibitors

While no data exists for this compound, the following table summarizes key quantitative metrics for well-established MEK inhibitors to provide a benchmark for potency. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Compound | Target(s) | Biochemical IC50 (nM) | Cellular p-ERK Inhibition IC50 (nM) |

| Trametinib | MEK1/2 | 0.7 / 0.9 | ~1-5 |

| Selumetinib | MEK1/2 | 14 | ~10-40 |

| Cobimetinib | MEK1 | 0.9 | ~5-10 |

| Binimetinib | MEK1/2 | 12 | ~11 |

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols for Characterizing MEK Inhibitors

The following protocols are standard methodologies used to determine the mechanism of action and efficacy of a potential MEK inhibitor.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified MEK1/2.

Methodology:

-

Recombinant, constitutively active MEK1 or MEK2 enzyme is incubated with a kinase-dead version of its substrate, ERK2, in a reaction buffer.

-

The compound of interest (e.g., a potential MEK inhibitor) is added at various concentrations.

-

The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP).

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated ERK2 is quantified. This can be done via phosphocellulose paper binding and scintillation counting (for radiolabeled ATP) or using antibody-based methods like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Western Blot Analysis

Objective: To assess the inhibition of MEK activity within a cellular context by measuring the phosphorylation status of its downstream target, ERK.

Methodology:

-

Cancer cell lines with known RAS or BRAF mutations (e.g., A375, HT-29) are cultured in appropriate media.

-

Cells are treated with the test compound at a range of concentrations for a specified duration (e.g., 1-24 hours).

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size via SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

-

The membrane is then incubated with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP - Horseradish Peroxidase).

-

A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

-

The intensity of the p-ERK band is normalized to the t-ERK or loading control band to determine the extent of inhibition.

Conclusion

The query regarding the mechanism of action of this compound as a MEK inhibitor could not be addressed due to a lack of available public data. However, the principles of MEK inhibition are well-established. The majority of successful MEK inhibitors function through a highly specific, allosteric, non-ATP-competitive mechanism. Their characterization relies on a robust set of in vitro and cellular assays designed to quantify their inhibitory potency and confirm their on-target effects within the RAS-RAF-MEK-ERK signaling cascade. The methodologies and data presented in this guide provide a foundational framework for the evaluation of any novel compound purported to be a MEK inhibitor.

The Role of 2,2-Dimethyl-1,3-dioxan-5-amine in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the pivotal, albeit indirect, role of the chemical intermediate, 2,2-Dimethyl-1,3-dioxan-5-amine, in the landscape of modern cancer research. While not a therapeutic agent in itself, this compound serves as a critical building block in the synthesis of potent and selective MEK (Mitogen-activated protein kinase kinase) inhibitors, a class of targeted cancer therapies. This document will elucidate the synthetic pathway from this compound to the clinical-stage MEK inhibitor, TAK-733, detail the critical role of the MEK/ERK signaling pathway in oncology, present collated quantitative data from preclinical and clinical studies of TAK-733, and provide standardized experimental protocols for the evaluation of MEK inhibitors.

Introduction: The Significance of a Synthetic Intermediate

In the intricate process of drug discovery and development, the final active pharmaceutical ingredient (API) is the culmination of a series of precise chemical reactions, often starting from fundamental chemical entities. This compound is one such entity, a chiral amine whose structural features are exploited to construct more complex molecules with specific biological activities. Its primary relevance in cancer research is its use as a reactant in the preparation of the 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione series of MEK inhibitors, which includes the notable compound TAK-733.[1]

The MEK/ERK Signaling Pathway: A Key Target in Oncology

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival. In a significant portion of human cancers, this pathway is aberrantly activated due to mutations in upstream components like RAS and RAF, leading to uncontrolled cell growth and tumor progression. MEK1 and MEK2, as the kinases directly upstream of ERK, represent a key strategic point for therapeutic intervention. By inhibiting MEK, the downstream signaling that drives oncogenesis can be effectively blocked.

Synthesis of TAK-733: The Role of this compound

The synthesis of TAK-733 is a multi-step process that leverages the chirality and reactivity of this compound to construct the core pyridopyrimidine scaffold. While the full, detailed industrial synthesis is often proprietary, a plausible synthetic route based on available literature involves the initial use of the amine to form a polysubstituted fluoropyridone. This intermediate then undergoes further reactions, including cyclization and substitution, to yield the final TAK-733 molecule. The dioxan ring serves as a protected form of a diol, which is later deprotected to provide the dihydroxypropyl side chain of TAK-733.

Quantitative Data on TAK-733 in Cancer Research

The efficacy of TAK-733 has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of TAK-733 in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (µM) | Reference |

| A375 | Melanoma | BRAF V600E | < 0.1 | MedchemExpress |

| Various | Colorectal | BRAF or KRAS/NRAS | ≤ 0.03 (sensitive) | [2] |

| Various | Colorectal | Wild-Type | > 1 (resistant) | [2] |

| Various | Melanoma | BRAF V600E | Broadly sensitive | [3] |

| Various | Melanoma | Wild-Type | Broadly sensitive | [3] |

Table 2: In Vivo Efficacy of TAK-733 in Xenograft Models

| Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| A375 Xenograft | Melanoma | 30 mg/kg daily | Significant | MedchemExpress |

| Patient-Derived Xenografts (PDX) | Colorectal | Not specified | 15/20 models sensitive (TGI ≤ 20%) | [2] |

| Patient-Derived Xenografts (PDX) | Melanoma | 10 or 25 mg/kg daily | 10/11 models sensitive (TGI 0-100%) | [3] |

Table 3: Phase I Clinical Trial Data for TAK-733 in Advanced Solid Tumors

| Parameter | Value |

| Number of Patients | 51 |

| Maximum Tolerated Dose (MTD) | 16 mg once daily |

| Common Drug-Related Adverse Events | Dermatitis acneiform (51%), diarrhea (29%), increased blood creatine phosphokinase (20%) |

| Pharmacodynamic Effect (at ≥ 8.4 mg) | 46-97% inhibition of ERK phosphorylation |

| Objective Response Rate | 2 partial responses in cutaneous melanoma (5% of response-evaluable patients) |

| Reference |

Experimental Protocols for MEK Inhibitor Evaluation

Standardized protocols are essential for the accurate assessment of MEK inhibitor activity. Below are outlines for key in vitro and in vivo experiments.

In Vitro Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

-

Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of the MEK inhibitor (e.g., TAK-733) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

Cell Fixation: Gently wash the cells and fix them with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB dye.

-

Solubilization: Wash away unbound dye and solubilize the protein-bound dye with a Tris-base solution.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of cell growth inhibition against the drug concentration.

Western Blotting for Phospho-ERK (pERK) Inhibition

-

Cell Lysis: Treat cells with the MEK inhibitor for various time points and concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the ratio of pERK to total ERK, normalized to the loading control.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer the MEK inhibitor (formulated in an appropriate vehicle) and vehicle control via the desired route (e.g., oral gavage) at a predetermined schedule.

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Plot the mean tumor volume for each group over time and calculate the tumor growth inhibition (TGI).

Conclusion

This compound represents a foundational element in the synthesis of a promising class of anti-cancer agents. Its structural contribution is integral to the formation of the pyridopyrimidine core of MEK inhibitors like TAK-733. While the clinical development of TAK-733 as a monotherapy has shown limited antitumor activity, its potent and selective inhibition of the MEK/ERK pathway provides a strong rationale for its investigation in combination with other targeted therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, underscoring the critical link between fundamental synthetic chemistry and the advancement of targeted cancer therapies.

References

- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. A phase I dose-escalation study of TAK-733, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Novel MEK Inhibitors Utilizing a 2,2-Dimethyl-1,3-dioxan-5-amine Building Block: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of potent MEK inhibitors, focusing on the strategic use of 2,2-Dimethyl-1,3-dioxan-5-amine as a key building block for the introduction of a dihydroxypropylamine side chain. The synthesis of TAK-733, a clinical-stage allosteric MEK inhibitor, is presented as a primary example. This guide includes a comprehensive overview of the MEK signaling pathway, detailed synthetic procedures, characterization data, and biological activity of the synthesized compounds. All quantitative data are summarized in tabular format for clarity, and key pathways and workflows are visualized using diagrams.

Introduction

The Ras/Raf/MEK/ERK signaling pathway is a critical intracellular cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Mitogen-activated protein kinase (MEK) 1 and MEK2 are dual-specificity protein kinases that occupy a central role in this cascade. Inhibition of MEK has emerged as a clinically validated strategy for the treatment of various malignancies, including melanoma and non-small cell lung cancer.[1][2]

A key challenge in the synthesis of many MEK inhibitors is the incorporation of polar side chains, which can enhance binding affinity and pharmacokinetic properties. The dihydroxypropylamine moiety is a common feature in several potent MEK inhibitors. This compound serves as a valuable chiral building block, providing a protected form of 3-amino-1,2-propanediol. This protected amine allows for efficient and stereospecific introduction of the desired side chain while preventing unwanted reactions of the hydroxyl groups during synthesis. This document outlines the synthesis of the pyrido[2,3-d]pyrimidine-based MEK inhibitor TAK-733, highlighting the application of this compound.

MEK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a tiered kinase cascade that relays extracellular signals to the nucleus to control gene expression. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the activation of the small GTPase Ras. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which in turn phosphorylate and activate MEK1 and MEK2. Activated MEK then phosphorylates and activates the extracellular signal-regulated kinases (ERK) 1 and 2. Phosphorylated ERK translocates to the nucleus, where it phosphorylates and regulates a multitude of transcription factors, ultimately leading to changes in gene expression that drive cellular processes such as proliferation, survival, and differentiation.

References

Application Notes and Protocols for the Coupling of 2,2-Dimethyl-1,3-dioxan-5-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the chemical coupling of 2,2-dimethyl-1,3-dioxan-5-amine, a valuable building block in medicinal chemistry and drug development. The following sections describe two common and effective coupling strategies: amide bond formation and reductive amination.

Introduction

This compound is a versatile primary amine that serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The rigid dioxane ring provides a defined conformational constraint, which can be advantageous in drug design for optimizing interactions with biological targets. The primary amine functionality allows for straightforward derivatization through various coupling reactions.

This document outlines protocols for:

-

Amide Bond Formation: Coupling with a carboxylic acid using a carbodiimide promoter.

-

Reductive Amination: Reaction with an aldehyde followed by reduction to form a secondary amine.

These protocols are designed to be broadly applicable and can be adapted for various substrates.

Key Experimental Protocols

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

This protocol describes the synthesis of N-(2,2-dimethyl-1,3-dioxan-5-yl)benzamide by coupling this compound with benzoic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and a coupling additive.

Reaction Scheme:

Materials:

-

This compound

-

Benzoic Acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1 N Hydrochloric Acid (HCl)

-

1 N Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.0 mmol, 1.0 eq). Dissolve the acid in anhydrous DCM (10 mL).

-

Addition of Amine and Base: Add this compound (1.1 mmol, 1.1 eq) to the solution, followed by DIPEA (1.5 mmol, 1.5 eq).

-